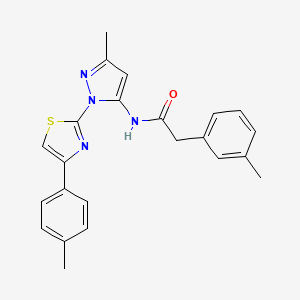
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide
Overview
Description
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is commonly referred to as 'Compound X' in scientific literature.
Mechanism of Action
The exact mechanism of action of Compound X is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and tumor growth. Additionally, it has been shown to activate certain immune cells, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that Compound X can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of many diseases. Additionally, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in tumor cells. Furthermore, Compound X has been shown to enhance the activity of natural killer cells and macrophages, which are important components of the immune system.
Advantages and Limitations for Lab Experiments
One advantage of using Compound X in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. Additionally, it has low toxicity and is stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using Compound X is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on Compound X. One area of interest is its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and to identify any potential side effects or toxicity. Furthermore, research could be conducted to explore the use of Compound X in combination with other drugs or therapies to enhance its therapeutic effects.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Additionally, Compound X has been shown to have a positive effect on the immune system, which could make it useful in the treatment of immunodeficiency disorders.
properties
IUPAC Name |
N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15-8-10-18(11-9-15)19-14-30-23(24-19)27-21(12-17(3)26-27)25-22(28)13-29-20-7-5-4-6-16(20)2/h4-12,14H,13H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRDQBRYPXLLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)COC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



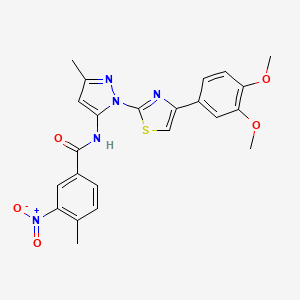
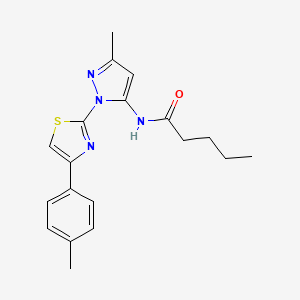
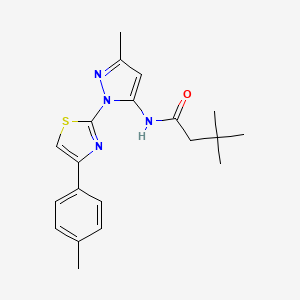
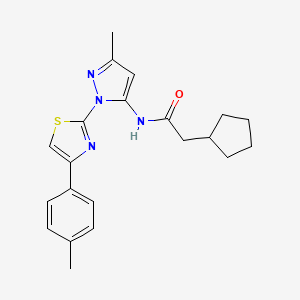
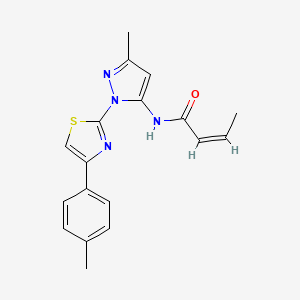
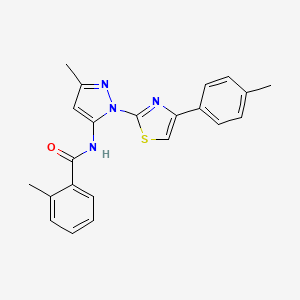
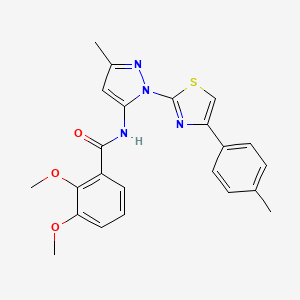
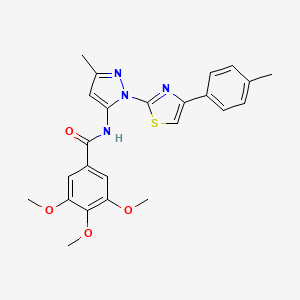

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B3201271.png)


